molecular formula C15H30O B105421 3-Pentadecanone CAS No. 18787-66-1

3-Pentadecanone

Cat. No. B105421
CAS RN: 18787-66-1
M. Wt: 226.4 g/mol
InChI Key: YELXTWKVTZTDCM-UHFFFAOYSA-N
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Description

3-Pentadecanone is a chemical compound with the molecular formula C15H30O . Its average mass is 226.398 Da and its monoisotopic mass is 226.229660 Da . It is also known by other names such as Dodecylethyl Ketone .


Synthesis Analysis

A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been reported . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively . The synthesis strategy has the characteristics of fewer synthesis steps and high utilization efficiency of 15-tetracosenic acid .


Molecular Structure Analysis

The molecular structure of 3-Pentadecanone can be represented by the InChI string: InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3-14H2,1-2H3 . The IUPAC Standard InChIKey for 3-Pentadecanone is YELXTWKVTZTDCM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Pentadecanone has a molecular weight of 226.3981 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require more specific experimental data.

Scientific Research Applications

1. Biochemical Reactivity and Protein Conjugation

3-Pentadecanone and its derivatives demonstrate significant biochemical reactivity. For instance, 3-pentadecyl-o-quinone shows a strong ability to react and form protein conjugates. This reactivity is influenced by the presence of methyl groups, which can either enhance or inhibit the reaction with proteins due to steric effects (Byck & Dawson, 1968).

2. Cancer Research and Metabolic Tracing

In cancer research, 3-pentadecanone and similar compounds have been used to track metabolic processes. In one study, 2-pentadecanone was identified as a product of a metabolic cascade from glucose to fatty acid synthesis, providing insights into cancer cell metabolism (Lee et al., 2018).

3. Photodriven Electron Storage

3-Pentadecanone derivatives have been used in studies involving photodriven multi-electron storage. These studies explore the potential of molecular compounds in solar energy conversion and the stabilization of photoproducts through electron accumulation (Kuss-Petermann & Wenger, 2017).

4. Supramolecular Chemistry

Compounds related to 3-pentadecanone, such as 3-substituted 2,4-pentadionates, play a role in constructing photoactive supramolecular assemblies. These compounds are crucial for energy and electron transfer processes in photoactive systems, demonstrating the versatility of 3-pentadecanone derivatives in advanced material science (Olivier, Harrowfield, & Ziessel, 2011).

5. Chemical Kinetics and Catalysis

3-Pentadecanone has been studied in the context of chemical kinetics, particularly in the oxidation processes catalyzed by certain compounds, such as chromium stearate. This research provides insights into the mechanisms of free radical formation in chemical reactions (Dmitrieva, Agabekov, & Mitskevich, 1982).

6. Antimicrobial Applications

In the field of antimicrobial research, 3-pentadecanone derivatives from plant extracts have shown potential in inhibiting the growth of harmful bacteria like Escherichia coli, which is responsible for diseases such as diarrhea. This suggests its possible application in developing new antimicrobial agents (Rani et al., 2020).

properties

IUPAC Name

pentadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELXTWKVTZTDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338030
Record name 3-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentadecanone

CAS RN

18787-66-1
Record name 3-Pentadecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 15.7 g cyclododecene and 15.8 g dichlorourethane in 125 ml of benzene was refluxed for 12 hours under a nitrogen atmosphere. The reaction mixture was cooled, diluted with 100 ml of ether and then washed repeatedly with saturated sodiumbisulfite solution. After washing with brine the organic layer was dried and concentrated to give 19.5 g of crudechlorourethane. This was heated at 100°-120° C. for 6 hours. The resulting thick dark oil was diluted with hexane and allowed to stand in the freezer overnight. The solid was filtered and recrystallized from hexane/dichloromethane to give 5.66 g of white crystals, m.p. 84°-86° C. The mother liquor was concentrated to give 5.23 g of thick oil which after flash chromatography (silica gel; ethyl acetate/hexane) gave additional 1.23 g of white crystals, m.p. 85° C. and 0.96 g of a clear oil, which slowly solidified. Recrystallization from hexane gave 0.25 g of crystals, m.p. 72°-74° C.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
A Baby, JJ Brunet, FB Kindela… - Synthetic …, 1994 - Taylor & Francis
… Synthesis of 3-pentadecanone from 1-bromododecane and … Recrystallisation from hexane yields 3-pentadecanone (2.9g, 90… Work-up as above affords 3-pentadecanone (1.01 g , 83%). …
Number of citations: 13 www.tandfonline.com
G Hernández‐Torres, J Mateo, FÇ Colobert… - …, 2016 - Wiley Online Library
… Taking into account that the stereoselectivity of the reductive cyclization of 9-hydroxy-3-pentadecanone 12 was similar to the previously observed from the isomeric 13-hydroxy-7-…
AP Handel, WW Nawar - Radiation Research, 1981 - meridian.allenpress.com
… For each of the alkanone series, the C15 compounds were the major homolog produced (from TP, G = 0.01 for 2-pentadecanone, 0.003 for 3-pentadecanone, and 0.001 for 4-…
Number of citations: 22 meridian.allenpress.com
PG Kletzke - The Journal of Organic Chemistry, 1964 - ACS Publications
The oximation rates have been determined for 65 straight-chain and monomethvl-substituted alkanones. The methyl ketones are the most reactive of the straight-chain ketones studied, …
Number of citations: 10 pubs.acs.org
V Grossi, C Cravo-Laureau, JF Rontani, M Cros… - Research in …, 2011 - Elsevier
… strain BE2801 grown on 1-pentadecene, (b) 1d 2 -2-pentadecanone from a culture of strain BE2801 grown on 1d 2 -1-pentadecene, (c) 3-pentadecanone from a culture of …
Number of citations: 31 www.sciencedirect.com
DHY Yanto, S Tachibana - International Biodeterioration & Biodegradation, 2013 - Elsevier
… of 2,6,10,14-tetramethyl-3-pentadecanone via the sub-terminal oxidation of pristane. These results … Unfortunately, no 2,6,10,14-tetramethyl-3-pentadecanone was detected in this study. …
Number of citations: 68 www.sciencedirect.com
D ONO, T TANAKA, A MASUYAMA… - Journal of Japan Oil …, 1993 - jstage.jst.go.jp
Bis (sodium carboxylate) types of surfactants bearing a 1, 3-dioxolane ring were easily prepared by the acid-catalyzed condensation of diethyl tartrate(+)-, D (-)-, or DL-form] with …
Number of citations: 17 www.jstage.jst.go.jp
T Ramesh, A Amuthavalli, R Boopathy - International Journal of …, 2020 - academia.edu
Soil is the main source of supplying essential nutrients for plant growth. In agricultural practice, when a particular nutrient or a group of nutrients are absent in the soil, it may affect the …
Number of citations: 4 www.academia.edu
Y Shen, Z Sun, P Shi, G Wang, Y Wu, S Li… - Journal of …, 2018 - Elsevier
Ethnopharmacological relevance Bidens pilosa L, belonging to the family of Acanthaceae, has been used as an anticancer medicine in folk in China. In our preliminary experiments, the …
Number of citations: 34 www.sciencedirect.com
J Cason - Journal of the American Chemical Society, 1946 - ACS Publications
… The yield of 2-chloro3-heptanone was 43%, in contrast with the 13% yield obtained by Bunnettand Tarbell3 in the preparation of 2-chloro-3-pentadecanone. When this experiment was …
Number of citations: 133 pubs.acs.org

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